Guanosine 2',3'-cyclic monophosphate sodium salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

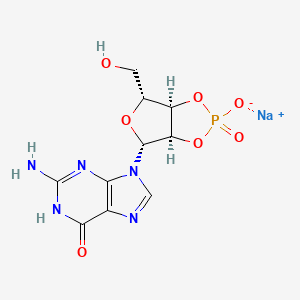

Guanosine 2’,3’-cyclic monophosphate sodium salt is a cyclic phosphate ester of guanosine, where both the 2’- and 3’-hydroxy groups are esterified by phosphoric acid . This compound is a positional isomer of the natural second messenger 3’,5’-cyclic guanosine monophosphate . It has a molecular formula of C10H11N5O7PNa and a molecular weight of 367.19 g/mol .

Métodos De Preparación

The synthesis of guanosine 2’,3’-cyclic monophosphate sodium salt typically involves the cyclization of guanosine monophosphate. This process can be catalyzed by enzymes or achieved through chemical synthesis. The compound is often prepared in a lyophilized or crystallized sodium salt form . Industrial production methods may involve large-scale enzymatic reactions or chemical synthesis under controlled conditions to ensure high purity and yield.

Análisis De Reacciones Químicas

Guanosine 2’,3’-cyclic monophosphate sodium salt undergoes various chemical reactions, including:

Hydrolysis: This reaction can break the cyclic phosphate ester bond, converting the compound into guanosine monophosphate.

Oxidation and Reduction: These reactions can modify the guanine base or the ribose moiety, leading to different derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphate group.

Common reagents used in these reactions include acids, bases, and specific enzymes that catalyze the hydrolysis or cyclization processes. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Biological Signaling

Role as a Second Messenger

2',3'-cGMP acts as a second messenger in cellular signaling pathways. It is involved in the regulation of numerous physiological processes, including:

- Quorum Sensing in Bacteria : Recent studies have demonstrated that 2',3'-cGMP regulates quorum sensing and virulence factors in Ralstonia solanacearum, a plant pathogen. This regulation impacts biofilm formation and pathogenicity, highlighting its potential as a target for controlling bacterial infections .

- Immune Response Modulation : 2',3'-cGMP has been identified as an endogenous high-affinity agonist for Stimulator of Interferon Genes (STING), which plays a pivotal role in the immune response to pathogens. It induces M2 macrophage polarization, enhancing anti-inflammatory responses .

Pharmacological Applications

Therapeutic Potential

The therapeutic implications of 2',3'-cGMP are vast, particularly in drug development and treatment strategies:

- Cancer Therapy : Research has indicated that manipulating the levels of 2',3'-cGMP can influence tumor growth and metastasis. For instance, its role in modulating immune responses can be harnessed to enhance the efficacy of cancer immunotherapies .

- Viral Infections : The compound's involvement in viral RNA synthesis pathways suggests potential applications in antiviral drug development. For example, its interaction with RNA-dependent RNA polymerases could be explored to inhibit viral replication .

Case Studies

Mecanismo De Acción

Guanosine 2’,3’-cyclic monophosphate sodium salt exerts its effects primarily through the activation of intracellular protein kinases. These kinases are activated in response to the binding of membrane-impermeable peptide hormones to the external cell surface . The activation of protein kinases leads to various downstream effects, including the relaxation of smooth muscle tissues and the regulation of ion channel conductance .

Comparación Con Compuestos Similares

Guanosine 2’,3’-cyclic monophosphate sodium salt is unique due to its specific cyclic phosphate ester structure. Similar compounds include:

Guanosine 3’,5’-cyclic monophosphate sodium salt: A natural second messenger involved in various cellular processes.

Adenosine 2’,3’-cyclic monophosphate sodium salt: Another cyclic nucleotide with similar properties but different biological roles.

Cytidine 2’,3’-cyclic monophosphate monosodium salt: A cyclic nucleotide used in similar research applications.

These compounds share structural similarities but differ in their specific biological functions and applications.

Actividad Biológica

Guanosine 2',3'-cyclic monophosphate sodium salt (2',3'-cGAMP) is a cyclic nucleotide that plays a crucial role in various biological processes, particularly in immune signaling. It acts as a second messenger in cellular signaling pathways, particularly those involving the stimulator of interferon genes (STING) pathway. This article explores the biological activity of 2',3'-cGAMP, detailing its mechanisms, effects on immune responses, and potential therapeutic applications.

- Chemical Name : this compound

- Molecular Formula : C₁₀H₁₃N₅NaO₇P

- Molecular Weight : 337.21 g/mol

- Purity : ≥98%

2',3'-cGAMP is synthesized from ATP and GTP by the enzyme cyclic GMP-AMP synthase (cGAS) in response to cytosolic DNA. Once produced, it binds to STING, triggering downstream signaling pathways that lead to the production of type I interferons and other cytokines, which are critical for antiviral immunity and inflammation.

Binding Affinity

The binding affinity of 2',3'-cGAMP for human STING is characterized by a dissociation constant (K_d) of approximately 3.79 nM, while for rat STING, it is around 120 nM . This high affinity indicates its potent role as an agonist in immune responses.

Immune Modulation

- Macrophage Activation : 2',3'-cGAMP has been shown to induce the repolarization of M2 macrophages in vitro, promoting anti-inflammatory responses .

- Antiviral Response : In Drosophila melanogaster, 2',3'-cGAMP acts as a second messenger that enhances antiviral immunity by activating STING-dependent pathways, reducing viral RNA loads and increasing survival rates post-infection .

Therapeutic Potential

Due to its role in modulating immune responses, 2',3'-cGAMP is being explored for its therapeutic potential in various diseases:

- Cancer Immunotherapy : By enhancing the immune response against tumors, it may serve as a potent adjuvant in cancer therapies.

- Viral Infections : Its ability to stimulate antiviral responses positions it as a candidate for treating viral infections.

Case Studies and Research Findings

- Study on Macrophage Polarization :

- Antiviral Efficacy in Drosophila :

Data Table: Summary of Biological Activities

Propiedades

Número CAS |

15718-49-7 |

|---|---|

Fórmula molecular |

C10H12N5O7P |

Peso molecular |

345.21 g/mol |

Nombre IUPAC |

9-[(3aR,4R,6R,6aR)-2-hydroxy-6-(hydroxymethyl)-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]-2-amino-1H-purin-6-one |

InChI |

InChI=1S/C10H12N5O7P/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-6-5(3(1-16)20-9)21-23(18,19)22-6/h2-3,5-6,9,16H,1H2,(H,18,19)(H3,11,13,14,17)/t3-,5-,6-,9-/m1/s1 |

Clave InChI |

UASRYODFRYWBRC-UUOKFMHZSA-N |

SMILES |

C1=NC2=C(N1C3C4C(C(O3)CO)OP(=O)(O4)[O-])N=C(NC2=O)N.[Na+] |

SMILES isomérico |

C1=NC2=C(N1[C@H]3[C@H]4[C@@H]([C@H](O3)CO)OP(=O)(O4)O)N=C(NC2=O)N |

SMILES canónico |

C1=NC2=C(N1C3C4C(C(O3)CO)OP(=O)(O4)O)N=C(NC2=O)N |

Descripción física |

Solid |

Números CAS relacionados |

15718-49-7 (mono-hydrochloride salt) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.